Triticonazole
Overview
Description
Triticonazole is a fungicide used to control a variety of soil and seed-borne diseases in cereals and other crops. It is a member of the triazole class of fungicides, which are known for their effectiveness in inhibiting fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes . This compound is commonly used on crops such as wheat, barley, oats, rye, and triticale, as well as on turf and ornamentals .
Mechanism of Action
Target of Action
Triticonazole, also known as Alios, is a triazole fungicide that primarily targets the enzyme cytochrome P450 14-alpha-demethylase in susceptible fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound exerts its antifungal activity by disrupting the normal permeability of the fungal cell membrane . It inhibits the activity of cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to inhibition or decrease of fungal growth .
Biochemical Pathways
The inhibition of cytochrome P450 14-alpha-demethylase by this compound disrupts the ergosterol biosynthesis pathway . This disruption leads to an accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion disrupts the structure and many functions of the fungal membrane, leading to inhibition of fungal growth .
Pharmacokinetics (ADME Properties)
They are also known to interact with human plasma proteins and potentially inhibit human cytochromes .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. This is achieved through the disruption of the fungal cell membrane’s structure and function due to the depletion of ergosterol . In human cells, this compound and its stereoisomers have been found to bind to human plasma proteins and potentially inhibit human cytochromes, revealing cardiotoxicity and low endocrine disruption potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in soil microorganisms and enzymes, this compound has been observed to decrease dehydrogenase and phosphatase activities and increase urease activity . These effects were observed when barley and wheat seeds treated with various doses of this compound were sown in chernozem soil . At least 21 days were necessary for the enzymes to recover the activities . This suggests that the soil environment and the presence of plants can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Triticonazole interacts with various enzymes and proteins. Both stereoisomers of this compound are able to bind to human plasma proteins and are potential inhibitors of human cytochromes . This interaction reveals cardiotoxicity and low endocrine disruption potential .
Cellular Effects
This compound has distinct effects on different types of cells. In soil microorganisms, it decreases dehydrogenase and phosphatase activities and increases urease activity . In human hepatocarcinoma cells, pathways of “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” were disturbed significantly by R-Triticonazole .
Molecular Mechanism
The mechanism of action of this compound is based on its interaction with biomolecules. The bioactivity of R-Triticonazole was found to be 4.28-fold higher than its antipode since it bound stronger with fungal CYP51B and induced more abnormal metabolic processes of Fusarium graminearum .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. At least 21 days were necessary for the enzymes to recover their activities after exposure to this compound . This was consistent with the diminution of the total number of soil microorganisms in the 14 days after sowing .
Metabolic Pathways
This compound is involved in various metabolic pathways. R-Triticonazole disturbed the “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” pathways in human hepatocarcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triticonazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of a chlorobenzylidene group. The key steps include:
Formation of the Triazole Ring: This is typically achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.
Introduction of the Chlorobenzylidene Group: This step involves the reaction of the triazole intermediate with a chlorobenzylidene compound under basic conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triticonazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which may have different levels of biological activity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: Substitution reactions can occur at the chlorobenzylidene group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Triticonazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of triazole fungicides and their chemical properties.
Biology: this compound is used to study the effects of fungicides on fungal growth and development, as well as their impact on non-target organisms.
Medicine: Research is conducted on the potential use of this compound and related compounds in treating fungal infections in humans and animals.
Industry: this compound is used in agricultural research to develop new fungicide formulations and application methods
Comparison with Similar Compounds
Triticonazole is part of the triazole class of fungicides, which includes other compounds such as:
- Cyproconazole
- Difenoconazole
- Epoxiconazole
- Flutriafol
- Hexaconazole
- Metconazole
- Myclobutanil
- Paclobutrazole
- Propiconazole
- Tebuconazole
- Tetraconazole
- Triadimenol
- Triadimefon
Uniqueness: this compound is unique in its specific molecular structure, which includes a chlorobenzylidene group and a triazole ring. This structure contributes to its specific mode of action and spectrum of activity against various fungal pathogens .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBOQMNKNNODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032655 | |
Record name | Triticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 9.3 mg/L at 20 °C, independent of pH | |
Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
Record name | Triticonazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.326-1.369 at 20 °C | |
Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
Record name | Triticonazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |
Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
Record name | Triticonazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
131983-72-7 | |
Record name | Triticonazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131983-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triticonazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Triticonazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139-140.5 °C | |
Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
Record name | Triticonazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of triticonazole in fungi?
A1: this compound, like other triazole fungicides, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.
Q2: How does the inhibition of CYP51 affect fungal cells?
A2: Inhibiting CYP51 disrupts ergosterol biosynthesis, leading to a cascade of effects that ultimately compromise fungal cell membrane integrity and function. This disruption results in fungal growth inhibition and cell death. []
Q3: Are there differences in the activity of this compound enantiomers?
A3: Yes, research has shown that the (R)-enantiomer of this compound generally exhibits higher fungicidal activity than the (S)-enantiomer against various phytopathogens. This difference in activity is attributed to variations in their binding modes and affinities to the CYP51 target. []
Q4: Has resistance to this compound been reported in fungal populations?
A5: Yes, while this compound effectively controls various fungal diseases, resistance development in target fungi has been reported. [, ]
Q5: What are the known mechanisms of resistance to this compound?
A6: Research suggests that mutations in the β-tubulin gene, particularly the E198A substitution, are associated with this compound resistance in Sclerotinia homoeocarpa, the causal agent of dollar spot disease in turfgrass. []
Q6: Is there cross-resistance between this compound and other fungicide classes?
A7: Yes, cross-resistance between this compound and other demethylation inhibitor (DMI) fungicides has been observed. [] This highlights the importance of resistance management strategies, such as fungicide rotations and mixtures, to minimize resistance development.
Q7: How is this compound applied, and how does this influence its fate in the environment?
A8: this compound is commonly applied as a seed treatment, foliar spray, or soil drench. [, , ] When applied as a seed treatment, its release into the soil is gradual and influenced by factors such as soil type, water content, and coating formulation. [, ]
Q8: What is the role of soil sorption in the environmental fate of this compound?
A9: this compound strongly binds to soil organic matter, primarily through hydrophobic interactions. [, ] This sorption process significantly influences its mobility and availability for uptake by plants and microorganisms.
Q9: Does the formulation of this compound influence its degradation?
A12: Research indicates that some formulation additives, particularly at high concentrations, can influence this compound degradation in soil. [] For instance, propylene glycol can enhance degradation through cometabolism, while certain surfactants may reduce degradation rates.
Q10: What analytical methods are used to detect and quantify this compound?
A15: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for detecting and quantifying this compound residues in various matrices, including agricultural crops and environmental samples. [, ]
Q11: What is the importance of analytical method validation?
A16: Analytical method validation ensures that the methods used to detect and quantify this compound are accurate, precise, and reliable. This is crucial for generating reliable data on its fate and behavior in the environment, food safety assessments, and regulatory purposes. []
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